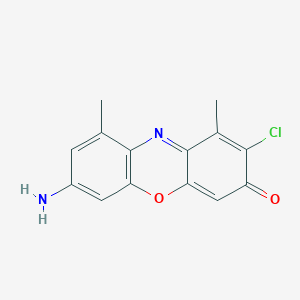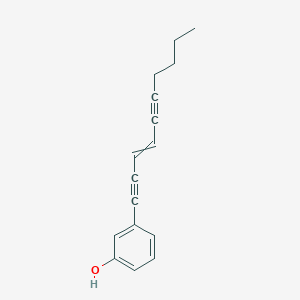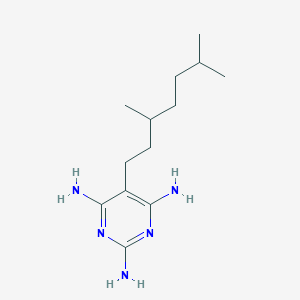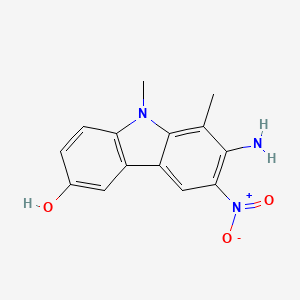
7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazine derivatives, including this compound, exhibit various biological activities such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one involves the oxidative cyclocondensation of o-aminophenols. The reaction typically uses oxidants such as air laccase, hydrogen peroxide (H2O2) activated by horseradish peroxidase, or t-butylhydroperoxide in the presence of catalysts like ebselen (2-phenylbenzisoselenazol-3(2H)-one) and 3,3’-ditrifluoromethyldiphenyl diselenide . The reaction conditions vary depending on the specific oxidant and catalyst used, but generally involve moderate temperatures and controlled environments to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. The choice of oxidants and catalysts may vary based on cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The amino and chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenoxazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, air laccase, horseradish peroxidase, ebselen, t-butylhydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Phenoxazinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one involves its interaction with molecular targets and pathways in cells. The compound can modulate multidrug resistance (MDR) in cancer cells by inhibiting the efflux of chemotherapeutic agents, thereby enhancing their efficacy . It also exhibits antiviral activity by interfering with viral replication processes . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one: Exhibits antiviral, immunosuppressive, and antiproliferative activities.
3-Amino-1,4α-dihydro-4α-8-dimethyl-2H-phenoxazine-2-one: Known for its antiviral effects against various viruses.
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
Uniqueness
7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
832733-91-2 |
|---|---|
Molekularformel |
C14H11ClN2O2 |
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
7-amino-2-chloro-1,9-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-6-3-8(16)4-10-13(6)17-14-7(2)12(15)9(18)5-11(14)19-10/h3-5H,16H2,1-2H3 |
InChI-Schlüssel |
PGVNMKCFSMQQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C3C(=C(C(=O)C=C3O2)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)

![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
![[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)](/img/structure/B14213110.png)

![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)




![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)

